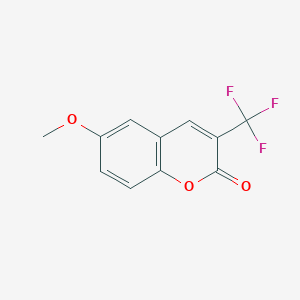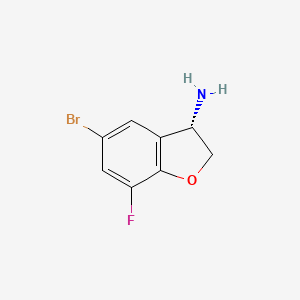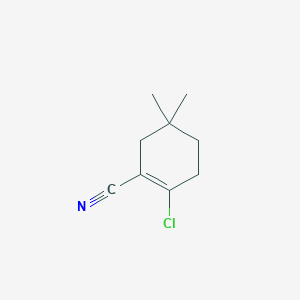
(R)-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid is a chiral compound with a unique structure that includes a cyclopropyl group, an ethylamino group, and a phenylacetic acid moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, which often involve the use of diazo compounds and transition metal catalysts.
Introduction of the Ethylamino Group: The ethylamino group can be added via reductive amination, where an aldehyde or ketone is reacted with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Phenylacetic Acid Moiety: This can be achieved through various methods, including the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production of ®-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid may involve large-scale cyclopropanation and reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts and enantioselective synthesis methods ensures the production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of imines or nitriles.
Reduction: Reduction of the compound can yield various amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Various amine derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
®-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ®-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance binding affinity through hydrophobic interactions, while the ethylamino group can participate in hydrogen bonding. The phenylacetic acid moiety may contribute to the overall stability and solubility of the compound .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic Acid Derivatives: Compounds like phenylacetic acid and its derivatives share structural similarities but lack the cyclopropyl and ethylamino groups.
Cyclopropyl Amino Acids: These compounds have a cyclopropyl group and an amino acid structure but differ in the specific substituents attached to the cyclopropyl ring.
Uniqueness
®-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid is unique due to its combination of a cyclopropyl group, an ethylamino group, and a phenylacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(2R)-2-[cyclopropyl(ethyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C13H17NO2/c1-2-14(11-8-9-11)12(13(15)16)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,15,16)/t12-/m1/s1 |
InChI Key |
AXFCHHYYQFKZQR-GFCCVEGCSA-N |
Isomeric SMILES |
CCN(C1CC1)[C@H](C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CCN(C1CC1)C(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione](/img/structure/B13047035.png)





![methyl 3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13047065.png)

![Tert-butyl (2-(4-bromophenyl)imidazo[1,2-A]pyrazin-3-YL)carbamate](/img/structure/B13047071.png)


